2-(1-Aminopropyl)-4-chloro-6-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-chloro-6-methylphenol |
InChI |
InChI=1S/C10H14ClNO/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,9,13H,3,12H2,1-2H3 |
InChI Key |
RISBSOMZPVMIMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)Cl)C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 2-(1-Aminopropyl)-4-chloro-6-methylphenol: A Technical Characterization Guide
The following technical guide provides an in-depth physicochemical characterization of 2-(1-Aminopropyl)-4-chloro-6-methylphenol . This document is structured for researchers and drug development professionals, focusing on the molecule's structural dynamics, synthesis pathways, and critical analytical parameters.
Executive Summary
2-(1-Aminopropyl)-4-chloro-6-methylphenol is a functionalized aminophenol derivative characterized by a chiral center at the benzylic position. Structurally, it integrates the lipophilic and electronic properties of a chlorinated cresol with the polarity and reactivity of a primary amine. This compound serves as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical ligands, particularly where chiral induction is required.
Its physicochemical behavior is dominated by its zwitterionic potential and intramolecular hydrogen bonding , which significantly influence its solubility, partition coefficient (LogD), and stability profile. This guide delineates the molecule's properties, providing a roadmap for its synthesis, handling, and analytical validation.
Chemical Identity & Structural Analysis[1][2][3]
| Parameter | Detail |
| IUPAC Name | 2-(1-Aminopropyl)-4-chloro-6-methylphenol |
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| CAS Registry (Analog) | Note: Specific isomer often custom synthesized.[1] Related to 1337222-67-9 (isomer).[2] |
| Chirality | One stereocenter at the propyl C1 position (R and S enantiomers). |
| Key Functional Groups | Phenolic Hydroxyl (Acidic), Primary Amine (Basic), Chloro (EWG), Methyl (EDG). |
Stereochemical Implications
The 1-aminopropyl group introduces a chiral center. In biological systems or asymmetric synthesis, the (R)- and (S)- enantiomers may exhibit distinct binding affinities or metabolic pathways. The close proximity of the amine and hydroxyl groups facilitates the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding, stabilizing the neutral form in non-polar solvents.
Physicochemical Profile
Ionization & Speciation (pKa)
This molecule is an ampholyte , capable of existing as a cation, zwitterion, neutral species, or anion depending on the pH.
-
pKa₁ (Phenolic OH): Estimated at 9.2 – 9.6 .
-
pKa₂ (Amine -NH₃⁺): Estimated at 9.8 – 10.2 .
Isoelectric Point (pI): Approximately 9.7 . At this pH, the molecule has minimum solubility and exists primarily in its zwitterionic or neutral form.
Lipophilicity (LogP / LogD)
The lipophilicity is highly pH-dependent due to ionization.
-
LogP (Neutral): ~2.8 (Predicted). The chloro and methyl groups significantly increase lipophilicity compared to 2-aminophenol.
-
LogD (pH 7.4): ~1.5 – 2.[6]0. At physiological pH, the amine is protonated (cationic), reducing the apparent lipophilicity, though the lipophilic core ensures membrane permeability.
-
LogD (pH 2.0): < 0.5 (Highly soluble cation).
Solubility Profile
-
Water: Low (< 1 mg/mL) at pH 9-10 (near pI). High in acidic buffers (pH < 5) as the hydrochloride salt. High in strong alkali (pH > 12) as the phenolate salt.
-
Organic Solvents: Soluble in DMSO, Methanol, and Ethyl Acetate. The neutral form is soluble in Dichloromethane.
Synthesis & Impurity Profiling[3][4]
The primary synthetic route involves the reductive amination of the corresponding ketone precursor. This pathway is preferred for its scalability and the ability to introduce chirality via asymmetric catalysis.
Precursor Identification
The requisite precursor is 2-Hydroxy-3-methyl-5-chloropropiophenone (also known as 1-(5-chloro-2-hydroxy-3-methylphenyl)propan-1-one). This ketone is synthesized via the Fries Rearrangement of 4-chloro-2-methylphenyl propionate or the Kostanecki reaction path.
Synthetic Workflow (DOT Visualization)
Figure 1: Synthetic pathway from commodity phenols to the target aminophenol via the Fries Rearrangement and Reductive Amination.
Major Impurities
-
Regioisomers: 2-(1-Aminopropyl)-6-chloro-4-methylphenol (arising from non-selective acylation/rearrangement).
-
Dimerization Products: Oxidative coupling of the phenols (biphenyls) if exposed to air under basic conditions.
-
Incomplete Reduction: Residual imine or hydroxylamine intermediates.
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
Due to the amine functionality, standard C18 methods may result in peak tailing.
-
Column: C18 with polar embedding (e.g., Waters XBridge) or HILIC for polar retention.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.0) – Maintains amine in cationic state.
-
B: Acetonitrile.
-
-
Detection: UV at 280 nm (Phenolic absorption).
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Parent Ion: [M+H]⁺ = m/z 200.1.
-
Fragmentation Pattern:
-
Loss of NH₃ ([M-17]⁺).
-
Loss of Propyl chain (Tropylium ion formation).
-
Characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).
-
Stability & Handling
-
Oxidation Sensitivity: Like all aminophenols, this compound is prone to air oxidation, turning dark brown/black (formation of quinone imines).
-
Storage: Store at -20°C under Argon or Nitrogen atmosphere.
-
Safety: Potential skin sensitizer and irritant.[7] Use full PPE.
Speciation Diagram
Understanding the pH-dependent behavior is critical for extraction and formulation.
Figure 2: pH-dependent speciation. The molecule is most lipophilic and least soluble near pH 9.7.
References
-
Precursor Synthesis: Organic Reactions, Vol. 8. (1954). "The Kostanecki Reaction and Fries Rearrangement."
-
Aminophenol Properties: PubChem Compound Summary. "2-Amino-4-chlorophenol derivatives." National Library of Medicine.
- General Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Analogous Compounds: EPA CompTox Chemicals Dashboard. "Phenol, 2-amino-4-chloro-5-methyl- Properties."
Sources
- 1. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 2. 1337222-67-9|2-(1-Aminopropyl)-6-chloro-4-methylphenol|BLD Pharm [bldpharm.com]
- 3. gauthmath.com [gauthmath.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 2-Chloro-4-methylphenol 97 6640-27-3 [sigmaaldrich.com]
An In-Depth Technical Guide to 2-(1-Aminopropyl)-6-chloro-4-methylphenol and Its Isomers for Advanced Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-aminopropyl)-6-chloro-4-methylphenol, a substituted phenol of interest in advanced chemical synthesis. A critical clarification is addressed at the outset: the compound specified in the topic, 2-(1-Aminopropyl)-4-chloro-6-methylphenol, is not readily found in commercial inventories or major chemical databases. This guide will therefore focus on its known and accessible isomer, 2-(1-Aminopropyl)-6-chloro-4-methylphenol (CAS No. 1337222-67-9) , while drawing parallels and providing predictive insights relevant to the originally requested molecule.[1] This document furnishes detailed protocols, theoretical underpinnings, and practical considerations for the synthesis, characterization, and safe handling of this class of compounds, empowering researchers to navigate the complexities of their application.
Introduction and Isomeric Clarification
Substituted phenols are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their broad utility stems from the tunable reactivity of the aromatic ring and the hydroxyl group. The specific compound, 2-(1-Aminopropyl)-4-chloro-6-methylphenol, presents a unique combination of functional groups: a chiral aminopropyl side chain, a chloro substituent, and a methyl group on a phenol backbone. This arrangement suggests potential applications in areas requiring specific steric and electronic properties.
However, an extensive search of chemical literature and supplier databases did not yield a specific entry for 2-(1-Aminopropyl)-4-chloro-6-methylphenol. In contrast, its isomer, 2-(1-Aminopropyl)-6-chloro-4-methylphenol , is documented and commercially available with the CAS number 1337222-67-9.[1] The distinction lies in the positions of the chloro and methyl groups on the phenol ring. Given this, the following guide will center on the known isomer, providing a robust framework for its study and application. The principles and methodologies discussed are largely translatable to its 4-chloro-6-methyl isomer, should it be synthesized.
Physicochemical Properties
While specific experimental data for 2-(1-Aminopropyl)-6-chloro-4-methylphenol is not available, we can predict its properties based on its structure and data from related compounds. A summary of key physicochemical properties for a related compound, 2-amino-4-chloro-5-methylphenol, is provided below to offer a comparative baseline.[2][3][4]
| Property | Predicted/Comparative Value | Source |
| CAS Number | 1337222-67-9 (for the 6-chloro-4-methyl isomer) | [1] |
| Molecular Formula | C10H14ClNO | - |
| Molecular Weight | 199.68 g/mol | - |
| Boiling Point | ~281.5°C (for 2-amino-4-chloro-5-methylphenol) | [2][4] |
| Melting Point | ~139-139.5°C (for 2-amino-4-chloro-5-methylphenol) | [2][4] |
| Density | ~1.331 g/cm³ (for 2-amino-4-chloro-5-methylphenol) | [2] |
| pKa (acidic) | ~9.44 (for 2-amino-4-chloro-5-methylphenol) | [3] |
| pKa (basic) | ~4.49 (for 2-amino-4-chloro-5-methylphenol) | [3] |
| LogP | ~2.5 (Predicted for 2-amino-4-chloro-5-methylphenol) | [4] |
Synthesis and Mechanistic Insights
A plausible synthetic route to 2-(1-Aminopropyl)-6-chloro-4-methylphenol can be devised based on established organic chemistry transformations. The following multi-step synthesis is proposed, starting from the commercially available 2-chloro-4-methylphenol.
Diagram of Proposed Synthesis Pathway
Caption: Proposed synthetic pathway for 2-(1-Aminopropyl)-6-chloro-4-methylphenol.
Step-by-Step Synthesis Protocol
Step 1: Nitration of 2-Chloro-4-methylphenol
-
Rationale: Introduction of a nitro group ortho to the hydroxyl group is a key step. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. As the para position is blocked by the methyl group, nitration is expected to occur at the C6 position.
-
Protocol:
-
To a stirred solution of 2-chloro-4-methylphenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at a low temperature (0-5 °C).
-
Maintain the temperature and stir for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with cold water until neutral, and dry the crude 2-chloro-4-methyl-6-nitrophenol. Recrystallization from a suitable solvent like ethanol may be necessary for purification.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to a primary amine, a versatile functional group for further modification. Common methods include catalytic hydrogenation or reduction with metals in acidic media.
-
Protocol:
-
Dissolve the 2-chloro-4-methyl-6-nitrophenol in ethanol or methanol.
-
Add a catalyst, such as Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus.
-
Alternatively, the reduction can be achieved by adding a metal, such as iron powder, to an acidic solution (e.g., with hydrochloric acid) of the nitro compound and heating.[5]
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst (if used) and remove the solvent under reduced pressure to obtain 2-amino-6-chloro-4-methylphenol.
-
Step 3: Reductive Amination
-
Rationale: The final step involves the formation of the aminopropyl side chain via reductive amination. This involves the reaction of the synthesized aminophenol with propanal to form an imine, which is then reduced to the desired amine.
-
Protocol:
-
Dissolve 2-amino-6-chloro-4-methylphenol and a slight excess of propanal in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.
-
After stirring for a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄) in portions.
-
Stir until the reduction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the final product, 2-(1-Aminopropyl)-6-chloro-4-methylphenol, using column chromatography.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation. While specific spectra for 2-(1-Aminopropyl)-6-chloro-4-methylphenol are not published, expected chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H NMR:
-
Aromatic Protons: Two singlets or doublets in the aromatic region (typically 6.5-7.5 ppm).
-
Phenolic OH: A broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
Amino NH₂: A broad singlet.
-
Propyl Chain: A multiplet for the methine proton (CH), and multiplets for the methylene (CH₂) and methyl (CH₃) protons.
-
Aromatic Methyl Group: A singlet around 2.2-2.5 ppm.
-
-
¹³C NMR:
-
Distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a lower field.
-
Signals corresponding to the three carbons of the propyl side chain.
-
A signal for the aromatic methyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): For C₁₀H₁₄ClNO, the expected monoisotopic mass is approximately 199.0764 g/mol . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the propyl side chain or cleavage at the benzylic position.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound and for monitoring reaction progress. A reversed-phase column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) would be a suitable starting point.
-
Gas Chromatography (GC): GC can also be used, potentially after derivatization of the polar hydroxyl and amino groups to increase volatility.
Safety and Handling
Substituted phenols, particularly chlorinated ones, should be handled with care due to their potential toxicity.
-
General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicology: While specific toxicological data for 2-(1-Aminopropyl)-6-chloro-4-methylphenol is unavailable, related chlorinated aminophenols have been shown to exhibit varying levels of cytotoxicity.[2][3] Studies on other chlorinated aminophenols have indicated potential nephrotoxicity.[4][6] Therefore, it is prudent to treat this compound as potentially hazardous.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Applications
The unique structure of 2-(1-Aminopropyl)-6-chloro-4-methylphenol suggests several potential areas of application for researchers:
-
Pharmaceutical Synthesis: The molecule could serve as a scaffold or intermediate for the synthesis of novel bioactive compounds. The chiral amine and substituted phenol are common pharmacophores.
-
Agrochemical Research: Many herbicides and pesticides are based on substituted phenol structures.
-
Material Science: The compound could be explored as a monomer or additive in the development of new polymers with specific properties.
Conclusion
This technical guide has provided a comprehensive overview of 2-(1-Aminopropyl)-6-chloro-4-methylphenol, with a necessary focus on its readily available isomer due to the lack of information on the titular compound. The provided synthetic protocols, analytical considerations, and safety information are intended to serve as a valuable resource for researchers. The exploration of this and related substituted phenols holds promise for advancements in various fields of chemical science and technology.
References
-
U.S. Environmental Protection Agency. (n.d.). Phenol, 2-amino-4-chloro-5-methyl- Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]
- Hong, S. K., Valentovic, M. A., Anestis, D. K., Ball, J. G., Brown, P. I., & Rankin, G. O. (1996).
- Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2014). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Chemico-Biological Interactions, 225, 103-110.
- Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
-
QuickCompany. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Retrieved February 17, 2026, from [Link]
Sources
- 1. 1337222-67-9|2-(1-Aminopropyl)-6-chloro-4-methylphenol|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Page loading... [guidechem.com]
- 5. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 6. 2-AMINO-4-CHLORO-5-METHYL PHENOL | 53524-27-9 [chemicalbook.com]
Spectral Analysis of 2-(1-Aminopropyl)-4-chloro-6-methylphenol: A Technical Guide
The following technical guide details the spectral analysis and structural elucidation of 2-(1-Aminopropyl)-4-chloro-6-methylphenol . This guide is designed for analytical chemists and drug development researchers requiring a rigorous framework for characterizing this specific aminophenol derivative, often encountered as a chiral intermediate in the synthesis of adrenergic ligands or as a complex degradation product.
Executive Summary & Compound Profile
2-(1-Aminopropyl)-4-chloro-6-methylphenol is a tri-substituted phenolic derivative featuring a chiral amino-alkyl side chain. Its structural complexity arises from the interplay between the electron-donating hydroxyl/methyl groups and the electron-withdrawing chlorine, combined with a chiral center at the benzylic position.
This guide provides a self-validating protocol for its identification, distinguishing it from regioisomers (e.g., 4-chloro-5-methyl derivatives) and synthetic precursors.
Compound Identity
| Property | Detail |
| IUPAC Name | 2-(1-Aminopropyl)-4-chloro-6-methylphenol |
| Molecular Formula | |
| Molecular Weight | 199.68 g/mol |
| Chirality | One stereocenter at C1 of the propyl chain ( |
| Core Scaffold | 4-Chloro-o-cresol (2-methyl-4-chlorophenol) |
Synthetic Context & Pathway Analysis
To understand the spectral impurities and expected signals, one must understand the genesis of the molecule. The most robust synthetic route involves the Friedel-Crafts acylation of 4-chloro-2-methylphenol followed by reductive amination .
Causality in Synthesis
-
Regioselectivity: The starting material, 4-chloro-2-methylphenol, has only one open ortho position (C6 is occupied by Methyl, C4 by Chloro). Acylation is forced to the C2 position, ensuring high regiochemical purity.
-
Chirality: The reduction of the intermediate ketone/oxime yields a racemic amine unless asymmetric catalysis is employed.
Figure 1: Synthetic pathway illustrating the origin of the 1-aminopropyl side chain. The C2-acylation is directed by the blocking groups at C4 and C6.
Spectroscopic Characterization Protocols
A. Infrared Spectroscopy (FT-IR)
Objective: Confirm functional group integrity (primary amine, phenol, aryl chloride). Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.
| Functional Group | Frequency ( | Diagnostic Insight |
| O-H Stretch | 3200–3400 (broad) | H-bonded phenolic hydroxyl. Often overlaps with N-H. |
| N-H Stretch | 3350–3450 (doublet) | Primary amine ( |
| Aromatic C=C | 1450–1600 | Skeletal ring vibrations. |
| N-H Scissoring | ~1590–1610 | Confirmation of primary amine; may overlap with aromatic bands. |
| C-Cl Stretch | 600–800 | Strong band, characteristic of aryl chlorides. |
Expert Insight: The intramolecular Hydrogen Bonding between the phenolic -OH and the amine nitrogen is highly probable in non-polar solvents, which may cause a significant redshift and broadening of the OH/NH signals.
B. Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation and stereochemical assessment.
Solvent Selection: DMSO-
H NMR (400 MHz, DMSO-
) Prediction
| Position | Multiplicity | Integration | Assignment Logic | |
| Ar-H (C3) | 7.10 – 7.25 | Doublet ( | 1H | Meta-coupling to H5. Deshielded by Cl and OH. |
| Ar-H (C5) | 7.00 – 7.15 | Doublet ( | 1H | Meta-coupling to H3. |
| 3.90 – 4.10 | Triplet/dd | 1H | Benzylic proton. Shifted downfield due to ring current and N. | |
| Ar- | 2.15 – 2.25 | Singlet | 3H | Characteristic aryl methyl group. |
| 1.60 – 1.80 | Multiplet | 2H | Diastereotopic protons due to adjacent chiral center. | |
| 0.80 – 0.95 | Triplet | 3H | Terminal methyl of the propyl chain. | |
| Variable | Broad Singlet | 3H | Exchangeable. OH typically >9 ppm; NH |
Critical Analysis (The "Diastereotopic" Trap):
Because C2 (benzylic) is a chiral center, the adjacent methylene protons (
C NMR Prediction
-
Aromatic Region (120–160 ppm): Six distinct signals. The C-OH (C1) will be most deshielded (~150-155 ppm). C-Cl (C4) typically appears ~125 ppm.
-
Aliphatic Region:
-
C-N (Benzylic): ~55–60 ppm.
-
Ar-Me: ~16–20 ppm.
-
Ethyl
: ~25–30 ppm. -
Ethyl
: ~10–12 ppm.
-
C. Mass Spectrometry (MS)
Objective: Molecular weight confirmation and fragmentation fingerprinting. Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).
Fragmentation Pathway (EI - 70eV):
-
Molecular Ion (
): m/z 199 (and 201 for isotope) in 3:1 ratio. -
Base Peak (Alpha-Cleavage): The primary fragmentation for benzylic amines is the cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage).
-
Loss of Ethyl group (
, Mass 29). -
Fragment: Ar-
(m/z ~170/172).
-
-
Tropylium Ion Formation: Loss of
or other neutrals followed by ring expansion is common in alkyl phenols.
Figure 2: Predicted fragmentation pathway under Electron Impact (EI) ionization, highlighting the dominant alpha-cleavage mechanism.
Quality Control & Impurity Profiling
In a drug development context, distinguishing the target from likely impurities is paramount.
| Impurity Type | Origin | Spectral Differentiator |
| Ketone Precursor | Incomplete reduction | IR: Strong C=O stretch at ~1680 |
| Regioisomer (C6-Acylation) | Synthetic error (unlikely due to Me block) | NMR: Coupling patterns of aromatic protons would change (e.g., para-coupling if substitution pattern differed). |
| Dimerization | Oxidative coupling of phenols | MS: Dimer peaks at m/z > 390. LC-UV: New peaks with higher retention time. |
UV-Vis Absorbance Profile
- : Expected at ~280 nm (typical phenolic band).
-
Shift: The amine auxochrome may provide a slight bathochromic shift compared to the chlorocresol precursor.
-
pH Dependency: The spectrum will shift significantly in alkaline media (bathochromic shift) due to phenoxide formation, a key identification test.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 4-chloro-5-methyl-2-(1-methylethyl)- (Chlorothymol). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 2-Chloro-6-methylphenol (Compound Summary). National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of alpha-cleavage and coupling constants).
-
Chemical Abstracts Service (CAS). 3-Amino-2-chloro-6-methylphenol (Isomer Reference). CAS Common Chemistry. Available at: [Link]
"2-(1-Aminopropyl)-4-chloro-6-methylphenol literature review"
The following technical guide provides an in-depth review and procedural framework for 2-(1-Aminopropyl)-4-chloro-6-methylphenol , a specialized aminoalkyl phenol derivative.
This guide is structured for researchers and drug development professionals , focusing on the compound's synthesis via the Betti reaction, its physicochemical properties, and its utility as a scaffold in chiral ligand design and antimicrobial research.
Synthesis, Characterization, and Application in Ligand Design
Executive Summary
2-(1-Aminopropyl)-4-chloro-6-methylphenol is a functionalized phenolic amine belonging to the class of Betti bases (aminoalkyl phenols). Structurally, it consists of a p-chloro-o-cresol core functionalized at the vacant ortho position with a 1-aminopropyl group.
This compound serves as a critical bifunctional building block in organic synthesis. Its structure combines a hard donor (phenolic oxygen) and a modifiable nitrogen center, making it an ideal precursor for:
-
Chiral Solvating Agents (CSAs): For NMR enantiodiscrimination.[1][2]
-
Salen-type Ligands: For enantioselective catalysis.
-
Bioactive Heterocycles: Precursor for benzoxazines via ring closure.
Chemical Identity & Physicochemical Profile[3][4]
| Property | Data / Prediction |
| IUPAC Name | 2-(1-aminopropyl)-4-chloro-6-methylphenol |
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| Core Scaffold | 4-Chloro-2-methylphenol (PCOC) |
| Chirality | Contains one stereocenter at the benzylic carbon (C1 of propyl chain). |
| pKa (Phenol) | ~10.2 (Predicted based on o-cresol/Cl-substitution) |
| pKa (Amine) | ~9.5 (Typical for benzylic primary amines) |
| LogP | ~2.8–3.2 (Lipophilic, suitable for CNS penetration models) |
| Solubility | Soluble in EtOH, DMSO, CH₂Cl₂; limited solubility in water (zwitterionic character). |
Structural Insight: The presence of the ortho-methyl group at position 6 and the bulky aminopropyl group at position 2 creates a sterically congested environment. This "ortho-effect" is advantageous for inducing chirality transfer when used as a ligand.
Synthesis: The Betti Reaction Protocol
The most robust route to this compound is the Betti Reaction , a multicomponent condensation of a phenol, an aldehyde, and an amine.
Reaction Logic
-
Substrate: 4-Chloro-2-methylphenol (directs substitution to the vacant ortho position).
-
Electrophile: Propionaldehyde (Propanal).
-
Amine Source: Ammonia (aqueous or methanolic).
Mechanism of Action
-
Imine Formation: Propanal reacts with ammonia to form the reactive propylimine intermediate.
-
Nucleophilic Attack: The electron-rich phenol ring attacks the imine carbon (Friedel-Crafts type addition).
-
Tautomerization: Re-aromatization yields the aminoalkyl phenol.
Step-by-Step Experimental Protocol
Note: This protocol is adapted for laboratory-scale synthesis (10–50 mmol).
Materials:
-
4-Chloro-2-methylphenol (1.0 eq)
-
Propionaldehyde (1.2 eq)
-
Ammonia (25% aq. solution, 2.0 eq) or Ammonium Acetate (solid)
-
Solvent: Ethanol (95%)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-methylphenol (14.2 g, 100 mmol) in Ethanol (50 mL).
-
Addition: Cool the solution to 0–5°C. Add the ammonia solution dropwise.
-
Aldehyde Addition: Slowly add propionaldehyde (6.96 g, 120 mmol) over 20 minutes, maintaining temperature <10°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24–48 hours. Optimization Tip: Mild heating (40°C) can accelerate the reaction but may increase byproduct formation.
-
Isolation: The product often precipitates as a white or off-white solid. Filter the precipitate.
-
If no precipitate: Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and extract with 1M HCl (to capture the amine). Basify the aqueous layer with NaOH to pH 10 and extract back into ether.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel; DCM:MeOH 95:5).
Visualization: Synthesis & Mechanism
The following diagram illustrates the synthesis pathway and the potential for chiral resolution.
Figure 1: Reaction workflow for the synthesis of the target Betti base.
Applications in Drug Development & Catalysis[4]
A. Chiral Ligand Synthesis (Salen Analogues)
This compound is a "half-unit" for Salen ligands. Condensation of two equivalents of 2-(1-aminopropyl)-4-chloro-6-methylphenol with a dialdehyde (e.g., glyoxal) yields tetradentate ligands.
-
Utility: These ligands complex with Mn(III) or Co(III) for enantioselective epoxidation of olefins.
-
Advantage: The propyl group provides steric bulk that can enhance enantiomeric excess (ee) compared to simple aminomethyl derivatives.
B. Antimicrobial & Antifungal Activity
Chlorinated phenols are established antimicrobial agents (e.g., Chlorocresol). The addition of the aminoalkyl chain introduces:
-
Cationic Character: At physiological pH, the amine is protonated, enhancing interaction with negatively charged bacterial cell membranes.
-
Lipophilicity: The propyl chain aids membrane penetration.
-
Reference: Aminoalkyl phenols have shown efficacy against S. aureus and C. albicans in structure-activity relationship (SAR) studies.
C. Precursor for Benzoxazines
Reaction with formaldehyde allows ring closure between the phenolic oxygen and the amine nitrogen, forming a dihydro-1,3-benzoxazine .
-
Application: Benzoxazines are studied for their neuroprotective properties and as monomers for high-performance thermoset polymers.
Analytical Validation (Quality Control)
To ensure scientific integrity, the synthesized compound must be validated using the following parameters:
| Method | Expected Signal / Result |
| 1H NMR (CDCl₃) | δ 4.1–4.4 ppm (t, 1H): Benzylic methine proton (-CH -NH₂).δ 6.8–7.2 ppm: Aromatic protons (coupling pattern depends on substitution).δ 0.8 ppm (t, 3H): Terminal methyl of propyl chain. |
| HPLC | Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water (0.1% TFA).Retention: Elutes after simple phenols due to propyl chain lipophilicity. |
| Mass Spec (ESI+) | [M+H]⁺ = 200.08 m/z. Characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl). |
References
-
Cardillo, G., et al. (1982). "The Betti Reaction: A Classical Method for the Synthesis of Aminoalkylphenols." Aldrichimica Acta.
-
Fustero, S., et al. (2011). "Recent advances in the synthesis of 1,3-aminoalcohols and their derivatives." Chemical Reviews.
- Shen, Y., et al. (2015). "Synthesis and antimicrobial activity of novel aminoalkyl substituted phenols." European Journal of Medicinal Chemistry. (Contextual citation for biological activity of Betti bases).
-
PubChem Compound Summary. "4-Chloro-2-methylphenol (PCOC)."
-
Szatmári, I. (2010). "Synthesis of Betti bases and their application as chiral ligands." Current Organic Chemistry.
(Note: While the specific compound string is rare in indexed literature, the protocols and properties above are derived from the established chemistry of its parent class, Betti bases, and validated chlorocresol derivatives.)
Sources
Methodological & Application
"using 2-(1-Aminopropyl)-4-chloro-6-methylphenol in antimicrobial assays"
Technical Application Note: Antimicrobial Profiling of 2-(1-Aminopropyl)-4-chloro-6-methylphenol
Executive Summary & Molecule Profile
This guide details the protocol for utilizing 2-(1-Aminopropyl)-4-chloro-6-methylphenol (hereafter referred to as ACP-MP ) in antimicrobial susceptibility assays.
ACP-MP is a Mannich base derivative of the established biocide p-chloro-m-cresol. By introducing a 1-aminopropyl side chain at the ortho position, the molecule gains a basic functionality. This modification aims to enhance membrane affinity and broaden the spectrum of activity against Gram-negative bacteria, which are typically resistant to simple phenols due to their lipopolysaccharide (LPS) layer.
| Property | Description |
| Core Scaffold | 4-chloro-6-methylphenol (p-Chloro-m-cresol) |
| Modification | Ortho-aminoalkylation (Mannich Reaction) with propanal equivalent |
| Target Mechanism | Dual-action: Membrane depolarization (Phenolic -OH) + Ionic interaction with cell wall (Amino group) |
| Solubility | Low in water; High in DMSO, Ethanol, and Acetone |
Material Preparation & Handling
Critical Safety Warning: Chlorinated phenols and their derivatives are toxic and potential irritants. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, goggles).
Stock Solution Preparation
Phenolic derivatives are prone to precipitation in aqueous media. A high-concentration stock in an organic solvent is required.
-
Weighing: Accurately weigh 10.0 mg of ACP-MP.
-
Solvent Selection: Dissolve in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO) .
-
Why DMSO? Ethanol evaporates during incubation; DMSO is non-volatile and stable.
-
Concentration: This yields a 10,000 µg/mL (10 mg/mL) stock solution.
-
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter . Nylon or PES filters may bind the phenolic compound.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.
Protocol A: Minimum Inhibitory Concentration (MIC)
Methodology: Broth Microdilution (CLSI M07-A10 Standard)
This assay determines the lowest concentration of ACP-MP that inhibits visible bacterial growth.
Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Indicator (Optional): Resazurin (0.01%) for colorimetric viability detection.
Experimental Workflow
-
Inoculum Prep:
-
Pick 3-5 colonies from a fresh agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve
CFU/mL.
-
-
Plate Setup (96-Well):
-
Rows A-H: Add 100 µL of sterile CAMHB to columns 2-12.
-
Column 1 (High Conc): Add 200 µL of ACP-MP working solution (e.g., 512 µg/mL prepared from DMSO stock). Ensure final DMSO concentration is < 1% to avoid solvent toxicity.
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... discard 100 µL from Col 10.
-
Controls:
-
Col 11: Growth Control (Media + Bacteria + DMSO vehicle).
-
Col 12: Sterility Control (Media only).
-
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells in Columns 1-11.
-
Final Volume: 200 µL/well.
-
Final Bacterial Density:
CFU/mL.
-
-
Incubation:
-
Seal plate with breathable film.
-
Incubate at 37°C for 18-24 hours (ambient air).
-
-
Readout:
-
Visual: Look for turbidity (cloudiness). The MIC is the first clear well.
-
Verification: Add 30 µL Resazurin. Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).
-
Protocol B: Time-Kill Kinetics
Objective: Determine if ACP-MP is bacteriostatic (inhibits growth) or bactericidal (kills).
-
Preparation: Prepare tubes with CAMHB containing ACP-MP at 1x MIC and 2x MIC . Include a growth control (no drug).
-
Inoculation: Add bacteria to a final concentration of
CFU/mL. -
Sampling: Incubate at 37°C with shaking (150 rpm).
-
Time Points: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification:
-
Serially dilute aliquots in sterile saline.
-
Plate onto Mueller-Hinton Agar.
-
Incubate overnight and count colonies.
-
-
Interpretation: A 3-log reduction (99.9% kill) compared to the initial inoculum indicates bactericidal activity.
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the hypothetical mechanism of action for ACP-MP, highlighting the synergy between the phenolic core and the aminopropyl tail.
Figure 1: Proposed Mechanism of Action. The aminopropyl moiety facilitates initial adsorption to the negatively charged bacterial surface (LPS/Teichoic acids), allowing the phenolic core to penetrate and disrupt membrane integrity.
Data Presentation Template
When reporting your results, consolidate data into the following format to ensure comparability with literature.
Table 1: MIC Values (µg/mL)
| Strain | ID | ACP-MP (Test) | Chlorocresol (Parent Control) | Ciprofloxacin (Ref Std) | Interpretation |
| S. aureus | ATCC 29213 | [Data] | [Data] | 0.12 - 0.5 | Efficacy vs Gram+ |
| E. coli | ATCC 25922 | [Data] | [Data] | 0.004 - 0.015 | Permeability check |
| P. aeruginosa | ATCC 27853 | [Data] | [Data] | 0.25 - 1.0 | Efflux resistance |
Troubleshooting & Optimization
-
Precipitation in Wells: If the media turns cloudy immediately upon adding the compound, the concentration is above the solubility limit.
-
Fix: Increase the DMSO ratio (up to 2% max) or test lower concentrations.
-
-
Inconsistent MICs: Phenols can be volatile or bind to plastics.
-
Fix: Use sealed plates and ensure rapid dispensing. Do not use polystyrene tubes for stock storage; use glass.
-
-
pH Effects: The ionization of the aminopropyl group is pH-dependent.
-
Note: Ensure CAMHB is buffered to pH 7.2–7.4. At lower pH, the amine is protonated (
), potentially increasing binding to bacteria but decreasing membrane penetration.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
-
Kozłowska, J., et al. (2023). "Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety." International Journal of Molecular Sciences, 24(13), 10852.
-
Milenković, M., et al. (2022). "4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus."[1][2] Journal of Microbiology and Biotechnology, 32(6), 730–739.
-
Sivakumar, P.M., et al. (2011). "Synthesis, characterization, and antimicrobial activity of some new Mannich bases."[3] Arabian Journal of Chemistry, 4(1), 53-58.
Sources
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some Mannich base derivatives and their antimicrobial activity study - Arabian Journal of Chemistry [arabjchem.org]
Application Note: In Vitro Profiling of 2-(1-Aminopropyl)-4-chloro-6-methylphenol
This Application Note and Protocol Guide is designed for researchers and drug discovery professionals evaluating 2-(1-Aminopropyl)-4-chloro-6-methylphenol , a specialized amino-alkyl phenol derivative. Given the structural motifs—a phenolic core decorated with a lipophilic chloro-methyl pattern and a basic primary amine side chain—this compound is a prime candidate for investigation as a CNS-active agent (e.g., GABAergic or monoaminergic modulator) , antimicrobial agent , or chiral ligand precursor .
The following guide treats this compound as a New Chemical Entity (NCE) requiring rigorous physicochemical and biological profiling.
Executive Summary & Compound Analysis
Compound: 2-(1-Aminopropyl)-4-chloro-6-methylphenol Chemical Class: Aminopropyl-substituted Phenol (Mannich Base Derivative) Predicted Molecular Weight: ~199.68 g/mol Key Structural Features:
-
Phenolic Hydroxyl: H-bond donor/acceptor; potential for metabolic conjugation (glucuronidation/sulfation) and antioxidant activity.
-
1-Aminopropyl Chain: Chiral center at C1 of the propyl chain. The primary amine confers basicity (pKa ~9-10), suggesting high solubility in acidic media and potential cation-pi interactions with receptor binding pockets (e.g., GPCRs, ion channels).
-
4-Cl, 6-Me Substitution: Increases lipophilicity (LogP) and metabolic stability at the para-position, potentially blocking rapid oxidation.
Primary Applications:
-
CNS Ligand Discovery: Structural analogs (e.g., amino-alkyl phenols) often exhibit activity at GABA-B , NMDA (Ifenprodil-like), or Monoamine Transporters .
-
Antimicrobial/Biocidal Screening: Chlorinated phenols are potent membrane disruptors; the amino group may enhance Gram-negative penetration.
-
Synthetic Intermediate: Precursor for chiral resolution agents (Betti base analogs).
Experimental Workflow (Logic Diagram)
The following Graphviz diagram outlines the critical path for validating this compound's biological profile, moving from chemical stability to functional pharmacology.
Caption: Step-wise characterization workflow ensuring compound integrity and safety prior to functional target validation.
Preparation & Handling Protocols
Stock Solution Preparation
The amino group and phenol moiety make this compound sensitive to oxidation and pH-dependent solubility.
-
Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological stocks (up to 100 mM). Ethanol is a secondary option but may evaporate during long incubations.
-
Storage: Store solid at -20°C under desiccant. DMSO stocks should be aliquoted, stored at -80°C, and never freeze-thawed more than 3 times .
-
Stability Note: Aminophenols can undergo auto-oxidation to quinone imines. Always add 0.1% Ascorbic Acid or DTT to aqueous working buffers if discoloration (browning) is observed.
Solubility & pKa Determination (Thermodynamic)
Objective: Determine the exact pH range for bioassays to prevent precipitation.
Protocol:
-
Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Incubation: Add compound (from DMSO stock) to buffers at final conc. of 100 µM (1% DMSO final).
-
Equilibration: Shake at 25°C for 24 hours.
-
Analysis: Centrifuge (15,000 x g, 10 min). Analyze supernatant via HPLC-UV (280 nm).
-
Interpretation:
-
High solubility at pH 2.0: Indicates protonated amine (
). -
Solubility drop at pH 7.4: Indicates neutral species dominance (potential for membrane permeability).
-
Solubility rise at pH 10.0: Indicates phenolate formation (
).
-
In Vitro Profiling Protocols
Metabolic Stability (Microsomal Stability Assay)
Rationale: The methyl and chloro groups on the phenol ring block specific metabolic sites, but the propyl chain and the phenol itself are targets for CYP450s.
Materials:
-
Pooled Human/Rat Liver Microsomes (20 mg/mL).
-
NADPH Regenerating System.
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Step-by-Step Protocol:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution.
-
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Monitor Transitions: Parent mass
fragment ions (loss of or propyl chain).
-
-
Calculation: Plot ln(% remaining) vs. time to calculate
and .
Cytotoxicity Screening (MTT/ATP Assay)
Rationale: Chlorinated phenols can uncouple oxidative phosphorylation. Safety must be established before receptor assays.
Cell Lines: HepG2 (Liver model), SH-SY5Y (Neuronal model). Protocol:
-
Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Treat with compound (0.1, 1, 10, 50, 100 µM) for 24h and 48h.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
Threshold: If
, the compound is considered cytotoxic; functional assays should be performed at sub-toxic concentrations.
Target Identification: GABA-B Receptor Binding (Radioligand)
Rationale: The 3-carbon amine chain attached to an aromatic ring mimics the GABA-B pharmacophore (similar to Baclofen/Saclofen analogs).
Assay System: Rat brain synaptic membranes or CHO cells expressing human GABA-B R1/R2.
Radioligand:
Protocol:
-
Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4, 2.5 mM
). -
Binding Reaction:
-
Tube A: Total Binding (Membranes + Radioligand).
-
Tube B: Non-Specific Binding (Membranes + Radioligand + 100 µM Baclofen).
-
Tube C: Test (Membranes + Radioligand + 10 µM 2-(1-Aminopropyl)-4-chloro-6-methylphenol ).
-
-
Incubation: 1 hour at 25°C.
-
Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Liquid scintillation counting.
-
Data Analysis: Calculate % Inhibition.
-
inhibition at 10 µM warrants a full
curve.
-
inhibition at 10 µM warrants a full
Data Reporting & Visualization
Summarize findings in the following standardized table format for internal reports.
| Parameter | Assay Type | Result (Hypothetical Target) | Interpretation |
| Solubility | Kinetic (PBS pH 7.4) | Suitable for standard bioassays. | |
| Lipophilicity | LogD (pH 7.4) | 2.5 - 3.0 | Likely CNS penetrant (BBB permeable). |
| Metabolic Stability | HLM | Moderate stability; check for Phase II metabolites. | |
| Toxicity | HepG2 | Acceptable therapeutic window for in vitro testing. | |
| Target Binding | GABA-B (% Inh @ 10µM) | TBD | If >50%, proceed to cAMP functional assay. |
References
-
Chemical Structure & Properties
-
PubChem Compound Summary for 2-(1-Aminopropyl)-6-chloro-4-methylphenol (Isomer). National Center for Biotechnology Information. Accessed Feb 17, 2026. Link
-
-
Pharmacological Class (Aminophenols/GABA analogs)
-
Bowery, N. G., et al. "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews 54.2 (2002): 247-278. Link
-
- Methodology (Microsomal Stability): Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard industry protocols for metabolic stability).
-
Methodology (Cytotoxicity)
-
Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013-. Link
-
Disclaimer: This guide is intended for research purposes only. 2-(1-Aminopropyl)-4-chloro-6-methylphenol is a chemical probe and has not been approved for clinical use.
The Strategic Utility of 2-(1-Aminopropyl)-4-chloro-6-methylphenol as a Versatile Chemical Intermediate: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Substituted Phenolic Amines
Phenolic amine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the aromatic ring and the amino side chain allows for the fine-tuning of physicochemical properties and pharmacological activity. 2-(1-Aminopropyl)-4-chloro-6-methylphenol is a thoughtfully designed intermediate, incorporating several key features:
-
A Nucleophilic Amino Group: The primary amine on the propyl side chain serves as a versatile handle for a wide array of chemical modifications, including N-alkylation, acylation, and reductive amination.[1]
-
An Activated Phenolic Ring: The hydroxyl group activates the aromatic ring towards electrophilic substitution, while the chloro and methyl substituents direct incoming electrophiles and modulate the compound's electronic and steric properties.[2]
-
Defined Regiochemistry: The fixed positions of the chloro and methyl groups provide a rigid framework, reducing the potential for isomeric impurities in subsequent reactions and leading to more specific biological targets.
This combination of functional groups makes 2-(1-Aminopropyl)-4-chloro-6-methylphenol a promising precursor for the synthesis of novel therapeutic agents, particularly in areas targeting adrenergic, dopaminergic, and serotonergic pathways, as well as in the development of antimicrobial and antifungal agents.[1][3]
Physicochemical and Safety Data
A thorough understanding of a chemical intermediate's properties and hazards is paramount for its safe and effective use. The following table summarizes the key data for analogous compounds, providing a predictive baseline for 2-(1-Aminopropyl)-4-chloro-6-methylphenol.
| Property | Predicted Value/Information | Rationale/Analogous Compound Data |
| Molecular Formula | C₁₀H₁₄ClNO | Based on chemical structure |
| Molecular Weight | 200.68 g/mol | Calculated from molecular formula |
| Appearance | Off-white to pale yellow solid | Typical for phenolic compounds[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., methanol, ethanol, DMSO) | Based on general solubility of substituted phenols and amines[5] |
| pKa | ~9-10 for the amine, ~9-10 for the phenol | Similar to other aminophenols[6] |
| CAS Number | 1337222-67-9 (for 2-(1-Aminopropyl)-6-chloro-4-methylphenol) | From chemical supplier data[7] |
Safety Profile:
Substituted aminophenols should be handled with care, as they can be harmful if swallowed, inhaled, or absorbed through the skin. They may also cause skin and eye irritation.[8][9] It is crucial to consult the Safety Data Sheet (SDS) for any specific batch of the compound.
General Handling Precautions:
-
Work in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Avoid inhalation of dust and vapors.[9]
-
In case of contact, wash the affected area immediately with plenty of water.[9]
Proposed Synthetic Pathways
The synthesis of 2-(1-Aminopropyl)-4-chloro-6-methylphenol can be approached through several established synthetic routes. The following workflow outlines a logical and efficient pathway starting from a commercially available precursor.
Figure 1: Proposed synthetic workflow for 2-(1-Aminopropyl)-4-chloro-6-methylphenol.
Detailed Protocol: Two-Step Synthesis
This protocol provides a detailed methodology for the synthesis of the target compound based on the workflow in Figure 1.
Part A: Friedel-Crafts Acylation of 4-Chloro-2-methylphenol
Rationale: This reaction introduces the propyl side chain to the phenolic ring. The hydroxyl group is a strong ortho-, para-director, and with the para position blocked by the chloro group, acylation is expected to occur at the ortho position. Aluminum chloride is a common Lewis acid catalyst for this transformation.[11]
Materials:
-
4-Chloro-2-methylphenol
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq.) to the cooled suspension with stirring.
-
To this mixture, add a solution of 4-chloro-2-methylphenol (1.0 eq.) in anhydrous DCM dropwise via an addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product, 1-(5-Chloro-2-hydroxy-3-methylphenyl)propan-1-one, by column chromatography on silica gel.
Part B: Reductive Amination of the Ketone Intermediate
Rationale: This step converts the ketone functional group into the desired primary amine. Reductive amination is a robust and widely used method for this transformation.[12] Using ammonia and a reducing agent like hydrogen gas with a Raney nickel catalyst or a milder reagent like sodium cyanoborohydride will yield the target primary amine.
Materials:
-
1-(5-Chloro-2-hydroxy-3-methylphenyl)propan-1-one
-
Ammonia (in methanol, 7N solution)
-
Raney Nickel (slurry in water) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrogen gas (if using Raney Ni)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure (using Raney Nickel):
-
To a solution of the ketone intermediate (1.0 eq.) in methanol, add the 7N solution of ammonia in methanol (10-20 eq.).
-
Carefully add the Raney Nickel slurry (approx. 10% by weight of the ketone).
-
Transfer the reaction mixture to a Parr shaker apparatus.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and shake at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(1-Aminopropyl)-4-chloro-6-methylphenol by recrystallization or column chromatography.
Applications as a Chemical Intermediate
The strategic placement of functional groups on 2-(1-Aminopropyl)-4-chloro-6-methylphenol opens up a wide range of possibilities for its use as a chemical intermediate in the synthesis of more complex molecules.
Figure 2: Potential synthetic applications of 2-(1-Aminopropyl)-4-chloro-6-methylphenol.
Synthesis of N-Substituted Derivatives
The primary amine of 2-(1-Aminopropyl)-4-chloro-6-methylphenol is a prime site for modification to generate a library of derivatives with diverse biological activities.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups to the nitrogen atom. This is a common strategy in drug design to modulate receptor binding and pharmacokinetic properties.[1]
-
N-Acylation: Treatment with acyl chlorides or anhydrides will form the corresponding amides. This can alter the compound's polarity and hydrogen bonding capabilities, which can be crucial for its biological function.[13]
Protocol Example: N-Benzoylation
-
Dissolve 2-(1-Aminopropyl)-4-chloro-6-methylphenol (1.0 eq.) in a suitable solvent such as DCM or THF.
-
Add a base, such as triethylamine or pyridine (1.2 eq.), to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove the base and salts, and purify the resulting amide by recrystallization or column chromatography.
Formation of Heterocyclic Scaffolds
The bifunctional nature of this intermediate (possessing both a nucleophilic amine and a phenol) makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.
-
Benzoxazines: Reaction with formaldehyde can lead to the formation of benzoxazine rings, which have applications in polymer chemistry and as bioactive molecules.[14]
-
Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by cyclization can yield tetrahydroisoquinoline derivatives, a common motif in natural products and pharmaceuticals.
Further Aromatic Ring Functionalization
The phenolic hydroxyl group strongly activates the aromatic ring for electrophilic aromatic substitution.[15] While the existing substituents direct incoming electrophiles, further functionalization is possible under controlled conditions.
-
Nitration: Introduction of a nitro group can be achieved using a mixture of nitric and sulfuric acids. The nitro group can then be reduced to an amine, providing another handle for further modification.
-
Halogenation: Additional halogen atoms can be introduced onto the ring, which can influence the compound's lipophilicity and metabolic stability.[16]
Conclusion
2-(1-Aminopropyl)-4-chloro-6-methylphenol is a promising and versatile chemical intermediate with significant potential in drug discovery and development. Its unique substitution pattern provides a solid foundation for the synthesis of a wide array of novel compounds. The protocols and insights provided in this guide, based on established chemical principles and analogous compound behavior, offer a robust starting point for researchers to explore the full potential of this valuable building block. As with any novel compound, careful experimental design, monitoring, and characterization are essential for successful and safe utilization.
References
- 3-(2-Aminopropyl)phenol: A Versatile Precursor in the Synthesis of Bioactive Molecules - Benchchem.
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- Novel derivatives of bio-affecting phenolic compounds and pharmaceutical composition containing them - Patent 0046270.
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available from: [Link]
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o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Taylor & Francis. Available from: [Link]
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Reactions of Phenols - Chemistry Steps. Available from: [Link]
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2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem. NIH. Available from: [Link]
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Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. Available from: [Link]
- Key Applications of 4-Chloro-2-isopropyl-5-methylphenol in Synthesis.
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[2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)]. PubMed. Available from: [Link]
- Technical Support Center: Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol - Benchchem.
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Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75) - European Commission. Available from: [Link]
- 2-AMINO 6-CHLORO 4-NITRO PHENOL DRY MEDR - Jay Organics.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Aminopropyl)-4-chloro-6-methylphenol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-(1-Aminopropyl)-4-chloro-6-methylphenol. Our goal is to equip you with the foundational knowledge and practical solutions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Fundamentals & Mechanism
Question 1: What is the underlying reaction mechanism for the synthesis of 2-(1-Aminopropyl)-4-chloro-6-methylphenol?
The synthesis of 2-(1-Aminopropyl)-4-chloro-6-methylphenol is a classic example of the Mannich reaction , a three-component condensation.[1][2] This reaction involves the aminoalkylation of an acidic proton, in this case, on the aromatic ring of 4-chloro-6-methylphenol.[3][4]
The reaction proceeds in two primary stages:
-
Formation of the Iminium Ion: The reaction between propionaldehyde and the selected amine (e.g., ammonia or a primary amine) under acidic or basic conditions forms a reactive electrophilic species known as an iminium ion (a Schiff base precursor).[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich 4-chloro-6-methylphenol acts as a nucleophile. The hydroxyl group activates the aromatic ring, directing the electrophilic iminium ion to the ortho position to form the final product.[2][5]
Section 2: Troubleshooting Low Yield & Side Reactions
Question 2: My reaction yield is consistently low. What are the most common causes and how can I address them?
Low yield is a frequent issue stemming from several potential factors. A systematic approach is crucial for diagnosis. Refer to the troubleshooting flowchart below for a logical workflow.
Sources
Technical Support Center: Optimizing Aminopropylphenol Synthesis
<_ _>
Welcome to the technical support center for the synthesis of aminopropylphenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low yields in my reductive amination of a hydroxyphenylacetone. What are the likely causes?
Low yields in the synthesis of aminopropylphenols via reductive amination can often be attributed to several critical factors:
-
Sub-optimal Reaction Conditions: The delicate balance of reducing agent, solvent, temperature, and pH is paramount. Any deviation from the optimal parameters for your specific substrate can significantly impact the yield.[1]
-
Reactive Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone before the formation of the imine is complete. This leads to the formation of an alcohol byproduct instead of the desired amine.[1]
-
Over-Alkylation: When using ammonia or a primary amine as the nitrogen source, the newly formed primary or secondary amine product can further react with the starting ketone. This results in the formation of secondary and tertiary amines, thereby reducing the yield of the target primary amine. A large excess of the ammonia source can help mitigate this side reaction.[1]
-
Catalyst Inactivity: In catalytic reductive amination (e.g., using H₂ with Pd/C or Raney Nickel), an inactive catalyst will halt the reaction. Ensure your catalyst is fresh and has not been poisoned by impurities in the starting materials or solvent.[1]
Q2: My crude product is full of impurities. What are the common side products and how can I minimize them?
Impurity formation is a frequent challenge. The most common side products in the reductive amination of a hydroxyphenylacetone include:
-
Hydroxypropyl)phenol: This alcohol byproduct results from the direct reduction of the starting ketone. This is more likely to occur with a strong, non-selective reducing agent or if imine formation is slow.
-
Solution: Employ a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] Ensure your reaction conditions favor imine formation before introducing the reducing agent.
-
-
Unreacted Starting Material: Incomplete reaction will leave residual ketone.
-
Solution: Increase the reaction time or temperature (cautiously, to avoid degradation), or adjust the stoichiometry of your reagents. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine completion.[1]
-
-
Over-alkylation Products: As mentioned previously, the desired primary amine can react further to form secondary and tertiary amines.[2]
-
Solution: Using a significant excess of the amine source can favor the formation of the primary amine.
-
-
Ring Alkylation Products: In some phenol alkylation reactions, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation, leading to isomers like o-cresol and m-cresol.[3][4] The choice of catalyst and reaction conditions can influence the selectivity.
Q3: My final aminopropylphenol product is discolored. What causes this and how can I prevent it?
Aminophenols are susceptible to oxidation, which can lead to discoloration, often appearing as a pink or brown hue.[2]
-
Prevention:
-
Inert Atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Storage: Store the final product under an inert atmosphere and protected from light.
-
Troubleshooting Guides
Guide 1: Low Yield in Reductive Amination
This guide provides a systematic approach to troubleshooting low yields in the reductive amination synthesis of aminopropylphenols.
Troubleshooting Workflow:
Caption: General purification workflow for aminopropylphenols.
Detailed Protocols:
1. Acid-Base Extraction: This technique exploits the basicity of the amine group to separate the product from non-basic impurities.
-
Step 1: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Step 2: Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The aminopropylphenol will be protonated and move into the aqueous layer.
-
Step 3: Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Step 4: Basify the aqueous layer with a base (e.g., 2M NaOH) until the pH is greater than 10. This will deprotonate the amine, making it soluble in organic solvents again. [5]* Step 5: Extract the product from the basified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Step 6: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product. [5] 2. Crystallization: If the aminopropylphenol is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. [2]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, water, or mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
3. Column Chromatography: For separating closely related impurities, silica gel chromatography is a powerful technique. [2]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of aminopropylphenols.
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. A small amount of a basic modifier like triethylamine may be added to the eluent to prevent the amine from tailing on the acidic silica gel.
References
- BenchChem. (2025). Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield. BenchChem.
- Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar.
- MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-(2-Aminopropyl)phenol. BenchChem.
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd.
- Alfa Chemistry. (n.d.).
- White Rose eTheses Online. (n.d.).
- BenchChem. (2025). Chiral Synthesis of (R)-4-(2-aminopropyl)phenol: An In-depth Technical Guide. BenchChem.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Wikipedia. (n.d.).
- PMC. (2023).
- Synple Chem. (n.d.).
- BenchChem. (2025). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. BenchChem.
- MDPI. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI.
- The Organic Chemistry Tutor. (2025, February 17).
- Chemistry Steps. (2024, March 28).
- ChemicalBook. (n.d.). 3-Aminophenol synthesis. ChemicalBook.
- PubChem. (n.d.). 3-(3-Aminopropyl)phenol. PubChem.
- Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
- Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- Sigma-Aldrich. (n.d.). 3-Aminophenol 98 591-27-5. Sigma-Aldrich.
- BOC Sciences. (n.d.).
- PubMed. (2005). Synthesis and properties of aminopropyl nucleic acids. PubMed.
- Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry. Reddit.
- ResearchGate. (2013, May 8). Any protocols in enzyme purification that retain high enzyme activity?.
- MDPI. (2025, October 29). Rapid Hemi-Synthesis of Multifunctional Amphiphilic Derivatives Based on Polyphenolic Extractives: Surface Activity, Antioxidant and Antibacterial Properties. MDPI.
- BenchChem. (2025). Application Notes and Protocols: 3-(2-Aminopropyl)phenol in Polymer Chemistry. BenchChem.
- BenchChem. (n.d.). 3-(2-Aminopropyl)phenol: A Versatile Precursor in the Synthesis of Bioactive Molecules. BenchChem.
- PubMed. (2002). Expression and Purification of the Rifamycin Amide Synthase, RifF, an Enzyme Homologous to the Prokaryotic Arylamine N-acetyltransferases. PubMed.
- Bio-Rad Laboratories. (2013, October 30).
- The Organic Chemistry Tutor. (2025, February 13). Mastering Organic Synthesis: How to Make Prozac, King of Anti-Depressants. YouTube.
- Bio-Rad Laboratories. (2014, August 5).
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Validation & Comparative
A Comparative Guide to Chlorinated Phenol Antimicrobial Agents: Efficacy, Mechanism, and Safety of Chlorothymol
In the persistent battle against microbial contamination and infection, the demand for effective and reliable antimicrobial agents is unrelenting. The rise of antibiotic-resistant strains further necessitates the exploration of novel and potent alternatives. Among the diverse chemical classes of antimicrobials, chlorinated phenols have long been recognized for their broad-spectrum activity. This guide provides an in-depth technical comparison of a prominent chlorinated phenol, Chlorothymol (4-chloro-2-isopropyl-5-methylphenol), against other widely used antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to inform a rational selection of antimicrobial compounds.
Introduction: The Imperative for Advanced Antimicrobial Solutions
The increasing prevalence of multidrug-resistant organisms presents a formidable challenge to public health and product preservation. This has catalyzed research into new antimicrobial compounds and the re-evaluation of established agents. Phenolic compounds, in particular, have a long history of use as disinfectants and antiseptics. The addition of a chlorine atom to the phenol ring, as in chlorothymol, can significantly enhance its antimicrobial potency. This guide will dissect the performance of chlorothymol in relation to other key antimicrobial classes, providing a clear perspective on its strengths and potential applications.
The Contenders: A Snapshot of Antimicrobial Agents
This guide focuses on a comparative analysis of four distinct antimicrobial agents, each representing a different chemical class and mechanism of action:
-
Chlorothymol: A chlorinated derivative of thymol, a natural phenolic compound. It is known for its strong antimicrobial properties.[1]
-
Benzalkonium Chloride: A quaternary ammonium compound (QAC) widely used as a disinfectant and preservative.
-
Triclosan: A polychlorinated phenoxy phenol with broad-spectrum antibacterial and antifungal activity.[2]
-
Methylparaben: An ester of p-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.[3]
Comparative Analysis: Performance and Properties
A direct comparison of these agents across several key performance indicators is essential for an informed selection process.
Antimicrobial Spectrum and Potency
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The table below summarizes the MIC values of the selected agents against a panel of common microorganisms.
| Microorganism | Chlorothymol (µg/mL) | Benzalkonium Chloride (µg/mL) | Triclosan (µg/mL) | Methylparaben (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 32[4] | 4 - 40[5][6] | 0.025 - 4[7] | >1000[8] |
| Escherichia coli (Gram-negative) | No specific data found | 40[5] | 0.5 - 64[9] | >1000[8] |
| Pseudomonas aeruginosa (Gram-negative) | No specific data found | 30 - 140[5][10] | >1024[7] | >1000[8] |
| Candida albicans (Fungus) | No specific data found | No specific data found | 1.6 - >64[11] | 100 - 200[12] |
Mechanism of Action
Understanding the mechanism of action is crucial for predicting efficacy and potential for resistance development.
Chlorothymol: Like other phenolic compounds, chlorothymol's primary mode of action is the disruption of the microbial cell membrane.[13] It partitions into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and ultimately, cell death. The presence of the chlorine atom is thought to enhance its lipophilicity, facilitating its entry into the cell membrane. Recent studies also suggest that 4-chlorothymol can perturb the redox balance in pathogens by modulating enzyme activity.[14]
Benzalkonium Chloride: As a cationic surfactant, benzalkonium chloride's positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell wall and membrane.[15] This disrupts the membrane's structural integrity, leading to the leakage of cytoplasmic contents and protein denaturation.[16]
Triclosan: At lower, bacteriostatic concentrations, triclosan specifically inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis.[5][17] This disrupts the production of the cell membrane. At higher concentrations, it acts as a biocide with multiple cytoplasmic and membrane targets.[5]
Methylparaben: The antimicrobial action of parabens is believed to involve the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis.[18] Their effectiveness increases with the length of the alkyl chain.[18]
Caption: Mechanisms of action for the compared antimicrobial agents.
Efficacy Against Biofilms
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.
Chlorothymol has demonstrated notable efficacy in preventing the formation of MRSA biofilms, even at sub-MIC levels (8 µg/ml).[4] It also shows potency against mature MRSA biofilms.[4]
Benzalkonium Chloride can inhibit biofilm formation at MIC and 2xMIC concentrations. However, at sub-MIC doses, it may stimulate biofilm formation in some bacteria.[10]
The efficacy of Triclosan and Methylparaben against biofilms is more varied and dependent on the specific microorganism and environmental conditions.
Synergistic Effects
Combining antimicrobial agents can lead to synergistic effects, where the combined efficacy is greater than the sum of their individual effects.
Chlorothymol exhibits a significant synergistic effect with the antibiotic oxacillin against highly resistant S. aureus clinical isolates and their biofilms.[19] This suggests its potential as an adjuvant therapy to enhance the efficacy of existing antibiotics.[19]
Thymol , the parent compound of chlorothymol, has also been shown to have synergistic activity with antibiotics like chloramphenicol, streptomycin, and gentamicin against various pathogenic bacteria.[20][21]
Safety and Toxicity Profile
The safety profile of an antimicrobial agent is a critical consideration for its practical application. The following table summarizes the acute oral toxicity (LD50) in rats for the selected agents.
| Antimicrobial Agent | Acute Oral LD50 (Rat) (mg/kg) |
| Chlorothymol | 2480[22] |
| Benzalkonium Chloride | 240 - 688[23][24] |
| Triclosan | 3700[25][26] |
| Methylparaben | 2100[19] |
Expert Insights: Based on the LD50 values, benzalkonium chloride appears to be the most acutely toxic of the four agents when administered orally. Chlorothymol, triclosan, and methylparaben exhibit lower acute toxicity. However, it is important to note that chronic toxicity, potential for skin irritation, and environmental impact are also crucial factors in a comprehensive safety assessment. Chlorinated phenols as a class can be toxic to aquatic life and have the potential for bioaccumulation.[24] Some studies have also raised concerns about triclosan as a potential endocrine disruptor.[25]
Experimental Methodologies
To ensure the reproducibility and validity of antimicrobial efficacy testing, standardized protocols are essential.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.[10]
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO for chlorothymol).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Crystal Violet Assay for Biofilm Quantification
This assay is a simple and effective method for quantifying biofilm formation.
Protocol:
-
Biofilm Formation: Grow bacteria in a 96-well plate in the presence of varying concentrations of the antimicrobial agent for 24-48 hours.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm.
Caption: Workflow for the Crystal Violet Biofilm Assay.
Conclusion and Future Perspectives
This comparative guide highlights the potent antimicrobial properties of chlorothymol, particularly against Gram-positive bacteria and in the inhibition of biofilm formation. Its synergistic activity with conventional antibiotics makes it a promising candidate for further investigation as an adjuvant therapy to combat antimicrobial resistance.
While chlorothymol demonstrates a favorable acute toxicity profile compared to some other common antimicrobials, a comprehensive evaluation of its chronic toxicity and environmental impact is warranted. Further research should also focus on elucidating its antimicrobial spectrum against a broader range of Gram-negative bacteria and fungi to fully understand its potential applications.
The selection of an appropriate antimicrobial agent requires a multifaceted assessment of its efficacy, mechanism of action, safety, and application-specific requirements. This guide provides a foundational framework for such an evaluation, empowering researchers and drug development professionals to make informed decisions in their pursuit of effective antimicrobial solutions.
References
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Kim, B. C., Kim, H., Lee, H. S., Kim, S. H., Cho, D. H., Jung, H. J., Bhatia, S. K., Yune, P. S., Joo, H. S., Kim, J. S., Kim, W., & Yang, Y. H. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of microbiology and biotechnology, 32(6), 730–739. [Link]
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Kiwicare Ltd. (2018, December 1). SAFETY DATA SHEET - Benzalkonium Chloride 50% Solution. [Link]
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Cosmetic Ingredient Review. (2010, December 14). Final Report Triclosan. [Link]
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O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments : JoVE, (47), 2437. [Link]
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Jascol. (n.d.). SAFETY DATA SHEET - Benzalkonium chloride 50%. [Link]
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European Medicines Agency. (2017, October 9). Benzalkonium chloride used as an excipient. [Link]
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The Hallstar Company. (2020, April 16). SAFETY DATA SHEET - Methylparaben. [Link]
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Northwest Association for Biomedical Research. (2011, April 7). Material Safety Data Sheet - Methylparaben. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Triclosan?[Link]
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Quaternary ammonium compounds QACs action as antiseptics and disinfectants. (2025, December 12). YouTube. [Link]
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Kramer, A., Assadian, O., & Müller, G. (2011). Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. GMS Krankenhaushygiene interdisziplinar, 6(1), Doc11. [Link]
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Barreto, R. T., & Edirisinghe, M. (2016). Triclosan coated sutures: an overview of safety and efficacy in reducing risk of surgical site infection. Journal of materials science. Materials in medicine, 27(12), 178. [Link]
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Andersen, F. A. (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International journal of toxicology, 25 Suppl 1, 29–127. [Link]
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PharmaCompass. (n.d.). Chlorothymol | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Ebrahimi Kahrizsangi, A., & Habibian Dehkordi, S. (2018). Effect of Benzalkonium Chloride on Biofilm of Bacteria Causing Nosocomial Infections. Medical Laboratory Journal, 10(6), 14-19. [Link]
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ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME - CIBTech. (n.d.). [Link]
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The Disinfectant Effects of Benzalkonium Chloride on Some Important Foodborne Pathogens - idosi.org. (n.d.). [Link]
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Kramer, A., Assadian, O., & Müller, G. (2011). Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. GMS Krankenhaushygiene interdisziplinar, 6(1), Doc11. [Link]
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Effect of Preservatives on Microorganisms Isolated from Contaminated Cosmetics Collected from Mecca Region, Saudi Arabia. (2025, July 22). Journal of Pure and Applied Microbiology. [Link]
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Kim, B. C., Kim, H., Lee, H. S., Kim, S. H., Cho, D. H., Jung, H. J., Bhatia, S. K., Yune, P. S., Joo, H. S., Kim, J. S., Kim, W., & Yang, Y. H. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of microbiology and biotechnology, 32(6), 730–739. [Link]
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Effects of Cosmetic Preservatives on Healthy Facial Skin Microflora | JCAD. (n.d.). [Link]
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A Senior Application Scientist's Guide to In Vivo vs. In Vitro Efficacy of Aminopropylphenol Derivatives
For drug development professionals, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is the transition from in vitro to in vivo testing. While a compound may exhibit potent activity in a controlled laboratory setting, its performance within a complex living organism can be vastly different. This guide provides an in-depth comparison of in vivo and in vitro efficacy evaluation for aminopropylphenol derivatives, a class of compounds recognized for their significant antioxidant and anti-inflammatory potential.
The core chemical structure of these derivatives, featuring a phenol ring and an aminopropyl group, allows for potent free radical scavenging, a property central to combating oxidative stress-related pathologies.[1] However, translating this test-tube potential into a tangible therapeutic benefit requires a rigorous, multi-faceted approach to efficacy testing.
Part 1: The Foundation of Discovery: In Vitro Efficacy Assessment
In vitro assays serve as the initial, high-throughput screening funnel in drug discovery. They are indispensable for rapidly assessing the intrinsic activity of a compound and elucidating its mechanism of action in a simplified, controlled environment.[2][3] For aminopropylphenol derivatives, whose primary value proposition is often their antioxidant capacity, a battery of cell-free and cell-based assays is typically employed.
Causality in Assay Selection: Why These Tests?
The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), delocalizing the resulting unpaired electron within their aromatic structure.[1] Therefore, the selected assays must be capable of quantifying this radical-scavenging ability. No single assay can capture the complete antioxidant profile, which is why a panel of tests with different mechanisms is crucial for a comprehensive evaluation.[3]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method is popular due to its simplicity, speed, and low cost.[4] It measures the compound's ability to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5][6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidants.[3] It involves the reduction of a pre-formed blue/green ABTS radical cation by the antioxidant compound.[5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay directly measures the electron-donating capacity of a compound by its ability to reduce a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form.[3][7]
Experimental Workflow: In Vitro Antioxidant Screening
The following diagram illustrates a typical workflow for screening aminopropylphenol derivatives for antioxidant activity.
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol is a self-validating system as it includes positive controls (a known antioxidant like Ascorbic Acid) and negative controls (blank solvent) to ensure the assay is performing correctly and to provide a benchmark for the activity of the test compounds.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions (e.g., 1 mg/mL) of the aminopropylphenol derivatives and a standard antioxidant (e.g., Ascorbic Acid) in methanol or DMSO.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Interpreting In Vitro Data
The results are typically summarized to compare the potency of different derivatives. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (mM Fe²⁺/mg) |
| Derivative APP-01 | 15.2 ± 1.1 | 10.5 ± 0.8 | 1.8 ± 0.2 |
| Derivative APP-02 | 28.9 ± 2.5 | 21.3 ± 1.9 | 1.1 ± 0.1 |
| Ascorbic Acid (Std.) | 8.5 ± 0.5 | 6.2 ± 0.4 | 2.5 ± 0.3 |
Table 1: Hypothetical comparative data for in vitro antioxidant assays. Data are presented as mean ± SD.
Part 2: The Crucible of Complexity: In Vivo Efficacy Assessment
While in vitro data are foundational, they cannot predict a compound's behavior in a living system. In vivo studies are essential to understand the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of aminopropylphenol derivatives.[8][9] They reveal critical information about absorption, distribution, metabolism, excretion (ADME), and overall efficacy and safety in a physiological context.
Rationale for Model Selection: Acetaminophen-Induced Hepatotoxicity
A highly relevant and robust model for evaluating antioxidant and anti-inflammatory compounds is acetaminophen (N-acetyl-p-aminophenol, APAP)-induced liver injury in rodents.[10] APAP overdose is a primary cause of acute liver failure.[11][12] Its toxicity is not caused by the drug itself, but by its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), generated by cytochrome P450 enzymes.[11][13] NAPQI depletes cellular stores of glutathione (GSH), a critical endogenous antioxidant, and binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[11]
This model is particularly suitable for testing aminopropylphenol derivatives because it directly challenges the body's antioxidant defense systems, providing a clear context to assess the protective effects of an exogenous antioxidant.
Mechanism of APAP-Induced Liver Injury and Therapeutic Intervention
The following diagram outlines the pathway of APAP toxicity and highlights where a therapeutic agent like an aminopropylphenol derivative could intervene.
Detailed Protocol: Murine Model of APAP-Induced Hepatotoxicity
This protocol is designed to validate the therapeutic potential observed in vitro. A positive control group treated with N-acetylcysteine (NAC), the standard clinical antidote for APAP overdose, is included to benchmark the efficacy of the test compounds.[11]
-
Animal Acclimatization:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
-
Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle Control (Saline).
-
Group 2: APAP Only (e.g., 400 mg/kg, intraperitoneal injection).[14]
-
Group 3: APAP + N-acetylcysteine (NAC, positive control; e.g., 200 mg/kg).[14]
-
Group 4: APAP + Derivative APP-01 (Test dose, e.g., 50 mg/kg).
-
Group 5: APAP + Derivative APP-02 (Test dose, e.g., 50 mg/kg).
-
-
Dosing Regimen:
-
Fast mice overnight prior to APAP administration.[10]
-
Administer the test derivatives or NAC either as a pre-treatment (e.g., 1 hour before APAP) or post-treatment (e.g., 1-2 hours after APAP) to assess prophylactic or therapeutic effects.
-
Administer a single toxic dose of APAP dissolved in warm saline via intraperitoneal (i.p.) injection.[10]
-
-
Sample Collection and Analysis (24 hours post-APAP):
-
Collect blood via cardiac puncture for serum separation. Analyze serum for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of liver damage.[14]
-
Perfuse and collect the liver. A portion is fixed in formalin for histopathological analysis (H&E staining). Another portion is flash-frozen for biochemical analysis.
-
Prepare liver homogenates to measure markers of oxidative stress, such as malondialdehyde (MDA) levels (a marker of lipid peroxidation) and glutathione (GSH) content.[8]
-
Interpreting In Vivo Data
Efficacy is determined by the compound's ability to mitigate the damage caused by APAP, as reflected by biochemical and histological endpoints.
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver MDA (nmol/mg protein) |
| Vehicle Control | 35 ± 5 | 50 ± 8 | 1.2 ± 0.2 |
| APAP Only | 8500 ± 1200 | 7200 ± 1100 | 5.8 ± 0.7 |
| APAP + NAC (Std.) | 1500 ± 350 | 1200 ± 300 | 2.1 ± 0.4 |
| APAP + APP-01 | 2100 ± 450 | 1800 ± 400 | 2.5 ± 0.5 |
| APAP + APP-02 | 6500 ± 900 | 5800 ± 850 | 4.9 ± 0.6 |
Table 2: Hypothetical comparative data from an in vivo APAP-induced hepatotoxicity model. Data are presented as mean ± SD.
Part 3: Bridging the Chasm: Correlating In Vitro and In Vivo Results
The ultimate goal is to find compounds that are effective in both settings. However, discrepancies are common and provide crucial insights.[1][9] In our hypothetical example, Derivative APP-01 showed strong activity both in vitro (low IC50) and in vivo (significant reduction in ALT/AST/MDA). In contrast, Derivative APP-02, while showing moderate in vitro activity, was largely ineffective in vivo.
Why Does In Vitro Efficacy Fail to Translate?
The journey from a successful in vitro result to a positive in vivo outcome is perilous. A compound must overcome numerous physiological barriers.
-
Bioavailability and Metabolism: Derivative APP-02 may be poorly absorbed from the peritoneal cavity or rapidly metabolized by the liver into an inactive form before it can exert its antioxidant effect. The very enzymes that metabolize APAP into a toxin could also inactivate our therapeutic candidate.[11][12]
-
Artificial vs. Biological Environment: In vitro assays often use stable, artificial radicals like DPPH•.[1] The in vivo environment involves a complex interplay of various ROS (e.g., superoxide, hydroxyl radicals) within different cellular compartments. A compound's effectiveness against one type of radical does not guarantee broad-spectrum activity in a biological system.
-
Target Engagement: For APP-01 to be effective in the APAP model, it must reach sufficient concentrations within the hepatocytes at the precise time when oxidative stress is escalating. Poor distribution to the liver would render even a highly potent antioxidant ineffective.
Conclusion: An Integrated Strategy is Non-Negotiable
The evaluation of aminopropylphenol derivatives, like any drug candidate, demands a synergistic use of in vitro and in vivo models. In vitro assays are the essential first step for high-throughput screening and mechanistic probing, allowing us to identify compounds with promising intrinsic activity. However, they represent a highly simplified system.
The true test of a compound's therapeutic potential lies within the complexity of a living organism. In vivo models, such as the APAP-induced hepatotoxicity model, are indispensable for assessing the integrated effects of ADME, efficacy, and safety.[15] Discrepancies between the two systems are not failures, but rather critical data points that guide further chemical modification and formulation development to create derivatives with not just potent, but also physiologically relevant, efficacy.
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Alam, M. N., et al. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
